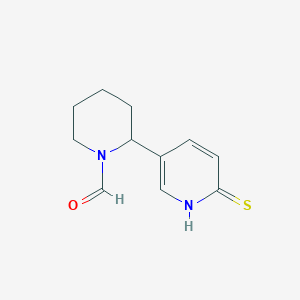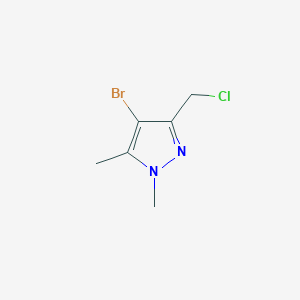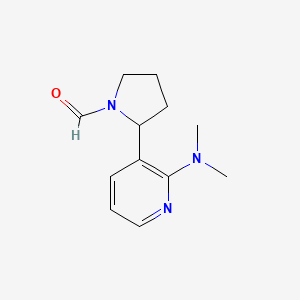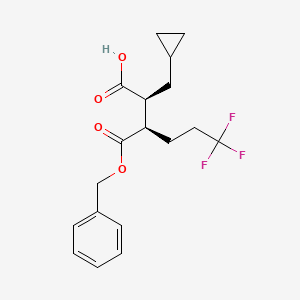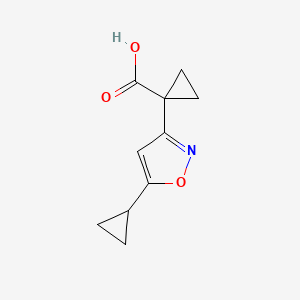
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl and carboxylic acid groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid can be compared with other similar compounds, such as:
5-Cyclopropylisoxazole-3-carboxylic acid: This compound shares the isoxazole ring and cyclopropyl group but lacks the additional cyclopropane moiety.
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid: This compound features a similar isoxazole ring but with different substituents and a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of 1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(3-4-10)8-5-7(14-11-8)6-1-2-6/h5-6H,1-4H2,(H,12,13) |
InChI Key |
ULCOZRLFUSXERW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


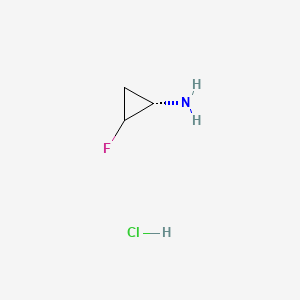
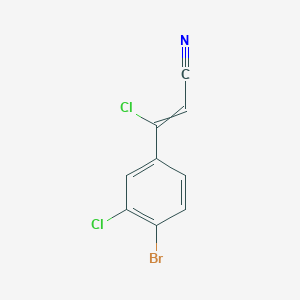
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)


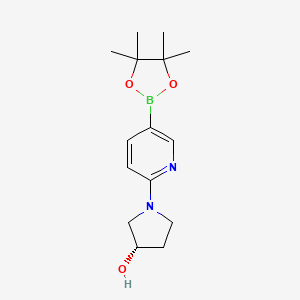
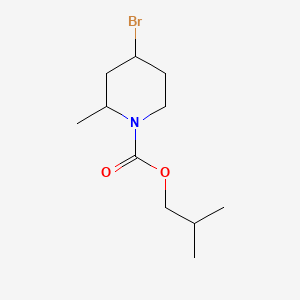
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
